Myrislignan

Description

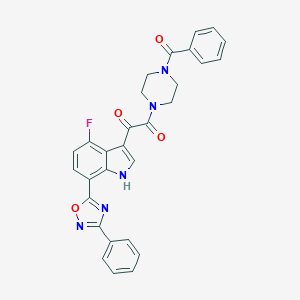

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZFTGWWPHYLGI-RBZFPXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333494 | |

| Record name | (-)-(1R,2S)-Myrislignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171485-39-5 | |

| Record name | (-)-(1R,2S)-Myrislignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Myrislignan natural source and isolation from Myristica fragrans

A Technical Guide for Researchers and Drug Development Professionals

Myrislignan is a prominent 8-O-4' type neolignan that has garnered significant scientific interest due to its diverse pharmacological properties. This document provides an in-depth overview of its primary natural source, detailed protocols for its isolation and purification from Myristica fragrans, and a summary of its biological activities.

Natural Source

The principal natural source of this compound is the aromatic evergreen tree Myristica fragrans Houtt., belonging to the Myristicaceae family. This tree, indigenous to the Maluku Islands of Indonesia, produces two well-known spices: nutmeg, which is the dried seed kernel, and mace, the reddish, web-like aril that surrounds the seed.[1][2] this compound, along with other lignans and neolignans, is a major secondary metabolite found in both the seed and the mace of M. fragrans.[3]

Isolation and Purification from Myristica fragrans

The isolation of this compound is a multi-step process involving extraction from the plant material followed by various chromatographic techniques to achieve high purity. Several methods have been reported in the literature, often varying in the initial extraction solvent and subsequent purification strategy.

The overall process begins with the preparation of the dried plant material, followed by extraction and a series of chromatographic separations to isolate the target compound.

Protocol 1: Supercritical CO2 Extraction Followed by Chromatography

This method utilizes an environmentally friendly extraction technique followed by standard chromatographic purification.

-

Plant Material: Dried ripe seeds of M. fragrans (24.0 kg) are used.

-

Supercritical CO2 Extraction: The extraction is performed at 20 MPa and 50 °C for 2 hours with a CO2 flow rate of 280 kg/h . The separation pressure is 8 MPa at a temperature of 50 °C, yielding a crude CO2 extract.

-

Solvent Extraction: A portion of the crude extract (4.0 kg) is dissolved in methanol (13 L) and subjected to microwave-assisted extraction six times to yield a red-brown viscous oil.

-

Silica Gel Column Chromatography (CC): The resulting oil is subjected to CC over a silica gel column. The column is eluted with a gradient of petroleum ether-ethyl acetate (PE-EtOAc) to yield multiple fractions.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by semi-preparative RP-HPLC using a mobile phase of methanol-water or acetonitrile-water to yield the pure compound.

Protocol 2: Sequential Soxhlet Extraction

This classic method uses solvents of increasing polarity to selectively extract compounds.

-

Plant Material: Powdered nutmeg (2.0 kg) is placed in a Soxhlet extractor.

-

Sequential Extraction: The material is extracted successively with petroleum ether, ethyl acetate, acetone, and ethanol, each for 20 hours.

-

Fraction Selection: The ethyl acetate extract, often showing the highest bioactivity, is selected for further separation.

-

Chromatographic Separation: The selected extract is subjected to silica gel column chromatography and potentially further purification by HPLC, as described in Protocol 1, to isolate this compound and other lignans.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and biological activity of this compound.

Table 1: Bioactivity of this compound

| Biological Activity | Assay System | Result (IC50) | Reference |

|---|---|---|---|

| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 21.2 μM |

| Anti-Toxoplasma gondii | Intracellular replication assay | EC50 of 32.41 μg/ml | |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 18.3 mg/kg)

| Parameter | Monomer Administration | M. fragrans Extract Admin. | Reference |

|---|---|---|---|

| Cmax (ng/mL) | 55.67 ± 13.32 | Lower than monomer |

| AUC0–t (µg h/L) | 156.11 ± 39.54 | 51.59 ± 20.30 | |

Table 3: Analytical Method Performance for this compound in Rat Plasma

| Parameter | Value | Reference |

|---|---|---|

| Analytical Technique | UHPLC-MS (SIM mode) | |

| Ion Monitored [M+Na]+ | m/z 397 | |

| Extraction Recovery | 90.16 ± 5.03% |

| Matrix Effect | 96.57 ± 4.12% | |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, including potent anti-inflammatory and anti-parasitic activities.

This compound has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This effect is achieved by significantly suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA. The inhibition of iNOS-mediated NO production is a key target for anti-inflammatory drug development.

This compound demonstrates potent activity against the parasite Toxoplasma gondii. Its mechanism of action involves inducing mitochondrial dysfunction, characterized by a reduction in mitochondrial membrane potential and ATP levels. Furthermore, it triggers a redox imbalance and activates autophagy in the parasite, ultimately leading to cell death. This multi-faceted attack on the parasite's essential cellular functions makes this compound a promising candidate for the development of new anti-toxoplasmosis treatments.

References

- 1. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Myrislignan's Mechanism of Action in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular mechanisms underlying this compound's effects on inflammatory pathways. Primarily, this compound exerts its anti-inflammatory action through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition leads to a downstream reduction in the expression and production of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, this compound's role in modulating reactive oxygen species (ROS) contributes to its overall anti-inflammatory profile. This document provides a comprehensive overview of the signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for investigating its mechanism of action.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways that are central to the inflammatory response. Experimental evidence points towards the potent inhibition of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB-α.[3] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

This compound has been shown to intervene in this process by preventing the degradation of IκB-α.[4] This action effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent activation of pro-inflammatory gene expression.

This compound inhibits NF-κB activation by preventing IκB-α degradation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of the inflammatory response. This pathway involves a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), that ultimately leads to the activation of transcription factors involved in inflammation.

This compound has been observed to inhibit the phosphorylation of ERK, a key component of the MAPK pathway. By suppressing ERK activation, this compound can further dampen the inflammatory response. A related lignan, macelignan, has also been shown to suppress the phosphorylation of MAPKs in lipopolysaccharide-stimulated microglial cells, suggesting a class effect for this group of compounds.

This compound inhibits the phosphorylation of ERK in the MAPK pathway.

Quantitative Data on Inhibitory Effects

This compound exhibits a dose-dependent inhibition of various pro-inflammatory markers. The following tables summarize the available quantitative data on its efficacy.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Cell Line | Stimulus | This compound Concentration | % Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent | Significant | |

| IL-6 | RAW 264.7 | LPS | Dose-dependent | Significant | |

| TNF-α | RAW 264.7 | LPS | Dose-dependent | Significant | |

| iNOS (mRNA) | RAW 264.7 | LPS | Dose-dependent | Significant | |

| COX-2 (mRNA) | RAW 264.7 | LPS | Dose-dependent | Significant | |

| iNOS (protein) | RAW 264.7 | LPS | Dose-dependent | Significant | |

| COX-2 (protein) | RAW 264.7 | LPS | Dose-dependent | Significant |

Table 2: Effect of a Lignan from Myristica fragrans on Reactive Oxygen Species

| Cell Line | Lignan Concentration | % Reduction in ROS | Reference |

| MCF-7 | 200 µg/ml | 20% |

Note: While a study on a purified lignan dimer from Myristica fragrans showed a reduction in ROS in MCF-7 breast cancer cells, another study indicated that this compound can induce ROS in Toxoplasma gondii, suggesting its effects on ROS may be context- and cell-type-dependent.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).

-

Key Experimental Assays

-

Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Nitric Oxide (NO) Determination (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent to determine iNOS activity.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression Analysis (Western Blot):

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, IκB-α, NF-κB p65) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

-

mRNA Expression Analysis (qRT-PCR):

-

Isolate total RNA from treated cells.

-

Synthesize cDNA via reverse transcription.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

A typical workflow for assessing this compound's anti-inflammatory effects.

Conclusion

This compound presents a compelling profile as an anti-inflammatory agent. Its mechanism of action is centered on the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of key inflammatory mediators. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic for inflammatory diseases. Future studies should focus on elucidating its precise effects on ROS in different cellular contexts and its efficacy in in vivo models of inflammation.

References

The Biological Activities of Myrislignan: A Technical Guide for Researchers

Abstract

Myrislignan, a prominent lignan isolated from the seeds of Myristica fragrans Houtt. (nutmeg), has emerged as a compound of significant interest due to its diverse pharmacological properties. This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and anti-parasitic effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the underlying molecular mechanisms, particularly the inhibition of the NF-κB signaling pathway, are elucidated. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound is a major active lignan found in nutmeg and has been the subject of increasing scientific investigation.[1] Its structure lends itself to interactions with various biological targets, leading to a spectrum of pharmacological effects, including anti-inflammatory, anticancer, and anti-parasitic activities.[1][2] This whitepaper will delve into the core scientific findings related to these activities, presenting the data and methodologies in a structured format for scientific and drug development professionals.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects, primarily through the modulation of key inflammatory pathways and mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner.[3] It also suppresses the expression of pro-inflammatory enzymes and cytokines.[3]

| Biological Effect | Model System | Parameter | Value | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | IC₅₀ | 21.2 μM | |

| iNOS mRNA Expression Inhibition | LPS-stimulated RAW 264.7 Macrophages | Significant Suppression | - | |

| COX-2 Expression Inhibition | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent Inhibition | - | |

| IL-6 & TNF-α Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent Inhibition | - |

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for this compound's anti-inflammatory action is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory stimuli (like LPS), the inhibitor protein IκB-α is degraded, allowing the p65 subunit of NF-κB to translocate from the cytoplasm into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to prevent this critical step by decreasing the cytoplasmic loss of IκB-α, thereby inhibiting the nuclear translocation of p65.

References

Myrislignan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Myrislignan, a lignan with significant therapeutic potential. This document covers its fundamental properties, detailed experimental protocols for its study, and insights into its mechanism of action, particularly its role in modulating the NF-κB signaling pathway.

Core Properties of this compound

This compound is a naturally occurring lignan found in Myristica fragrans, commonly known as nutmeg. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory and anti-cancer properties.

| Property | Value | Source |

| CAS Number | 171485-39-5 | [1][2] |

| Molecular Formula | C₂₁H₂₆O₆ | [1][2] |

| Molecular Weight | 374.4 g/mol | [1] |

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream targets.

This compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound's biological activities.

Extraction and Isolation of this compound from Myristica fragrans

This protocol describes a general method for the extraction and isolation of lignans, including this compound, from nutmeg seeds.

-

Preparation of Plant Material : Dried seeds of Myristica fragrans are ground into a fine powder.

-

Extraction : The powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with continuous stirring. The process is repeated multiple times to ensure complete extraction.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.

-

Chromatographic Purification : The ethyl acetate fraction is further purified using column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the individual compounds.

-

Isolation and Identification : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and concentrated. The purity and identity of the isolated this compound can be confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture : RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded in 96-well plates (for viability and nitric oxide assays) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Production Assay (Griess Test) : After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

-

Western Blot Analysis for iNOS and COX-2 :

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis of NF-κB Translocation by Western Blot :

-

Nuclear and cytoplasmic protein fractions are separated from treated cells.

-

Western blot analysis is performed on both fractions using an antibody against the p65 subunit of NF-κB. Antibodies against a cytoplasmic marker (e.g., β-actin) and a nuclear marker (e.g., Lamin B1) are used to confirm the purity of the fractions.

-

Workflow for In Vitro Anti-inflammatory Assay.

Apoptosis and Cell Cycle Analysis in A549 Human Lung Cancer Cells

This protocol details the methods to assess the pro-apoptotic and cell cycle arrest effects of this compound on A549 cells.

-

Cell Culture : A549 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment : Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) :

-

Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining) :

-

Treated cells are harvested and fixed in cold 70% ethanol.

-

The fixed cells are washed with PBS and then treated with RNase A to remove RNA.

-

Cells are stained with a solution containing Propidium Iodide.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

Spectroscopic and Mechanistic Insights into Myrislignan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrislignan is a naturally occurring neolignan found in Myristica fragrans (nutmeg). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for its analysis, and an elucidation of its primary mechanism of anti-inflammatory action.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its chemical structure. The data presented below was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.35 | d | 1.9 |

| 6 | 6.19 | d | 1.9 |

| 7 | 4.76 | d | 8.0 |

| 8 | 4.33 | m | - |

| 9 | 1.12 | d | 6.2 |

| 2' | 6.89 | s | - |

| 5' | 6.89 | s | - |

| 7' | 5.92 | m | - |

| 8' | 5.10 | m | - |

| 9' | 3.34 | d | 6.7 |

| 3-OCH₃ | 3.89 | s | - |

| 4-OH | 5.65 | s | - |

| 3'-OCH₃ | 3.85 | s | - |

| 5'-OCH₃ | 3.85 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 132.5 |

| 2 | 102.8 |

| 3 | 147.0 |

| 4 | 145.2 |

| 5 | 108.8 |

| 6 | 105.7 |

| 7 | 78.9 |

| 8 | 82.5 |

| 9 | 18.4 |

| 1' | 137.2 |

| 2' | 106.5 |

| 3' | 153.4 |

| 4' | 134.8 |

| 5' | 153.4 |

| 6' | 106.5 |

| 7' | 137.9 |

| 8' | 115.6 |

| 9' | 40.0 |

| 3-OCH₃ | 56.1 |

| 3'-OCH₃ | 56.4 |

| 5'-OCH₃ | 56.4 |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Adduct/Fragment | m/z |

| ESI (+) | [M+Na]⁺ | 397.4 |

| ESI (+) | [M+H]⁺ | 375.1798 |

| ESI-MS/MS | Product ion | 216.1 |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

NMR data were acquired on a Bruker AV400 spectrometer.[1]

-

Spectrometer: Bruker AV400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1]

-

2D NMR: Structural assignments were confirmed using two-dimensional NMR techniques, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Mass Spectrometry

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a common method for the analysis of this compound.

-

HPLC System: An Agilent ZORBAX XDB-C18 column (2.1 x 50 mm, 3.5 µm) is typically used for chromatographic separation.

-

Mobile Phase: A gradient mobile phase consisting of water with 0.1% formic acid (Phase A) and acetonitrile (Phase B) is employed.

-

Flow Rate: A flow rate of 0.40 mL/min is maintained.

-

Mass Spectrometer: An electrospray ionization (ESI) source is used, often in positive ion mode.

-

Detection Mode: Analyte quantification is commonly performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exhibits potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This effect is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS). This compound intervenes in this cascade, as illustrated in the diagram below.

References

Myrislignan: From Traditional Spice to a Molecule of Scientific Interest

A Technical Guide on the Discovery, Biological Activity, and Mechanisms of a Promising Natural Product

Abstract

Myrislignan, a lignan derived from the seeds of the nutmeg tree, Myristica fragrans Houtt., has emerged from the realm of traditional medicine to become a subject of significant scientific investigation. Initially identified in 1973, this natural product has demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-parasitic, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and key biological assays, and a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a particular focus on its modulation of the NF-κB signaling pathway and its impact on mitochondrial function, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural products.

Discovery and Historical Context

The journey of this compound began in the early 1970s, a period marked by a burgeoning interest in the chemical constituents of medicinal plants. The formal discovery of this compound is credited to a team of Japanese scientists, Isogai, Suzuki, and Tamura, who in 1973, isolated and elucidated the structures of seven new dimeric phenylpropanoids from the seed kernels of nutmeg (Myristica fragrans Houtt.)[1][2][3][4][5]. Among these was the β-aryl ether-type compound that would come to be known as this compound.

The scientific climate of the 1970s was characterized by advancements in spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which were pivotal in determining the complex structures of natural products like this compound. The discovery of this and other lignans from nutmeg built upon a long history of the spice's use in traditional medicine for various ailments, providing a molecular basis for its purported therapeutic effects. Lignans and neolignans, as a class of compounds, were gaining recognition for their diverse biological activities, and the discovery of new members of this family from a widely used spice further fueled research in this area.

Quantitative Biological Data

This compound has been evaluated in a variety of biological assays, demonstrating a range of activities. The following tables summarize the key quantitative data from these studies.

| Anti-inflammatory Activity | Assay System | IC₅₀ / EC₅₀ | Reference |

| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not specified | |

| Inhibition of Interleukin-6 (IL-6) expression | LPS-stimulated RAW 264.7 macrophages | Not specified | |

| Inhibition of TNF-α expression | LPS-stimulated RAW 264.7 macrophages | Not specified | |

| Inhibition of iNOS expression | LPS-stimulated RAW 264.7 macrophages | Not specified | |

| Inhibition of COX-2 expression | LPS-stimulated RAW 264.7 macrophages | Not specified |

| Anti-parasitic Activity (Toxoplasma gondii) | Parameter | Concentration | Effect | Reference |

| Inhibition of tachyzoite proliferation | IC₅₀ | 32.41 µg/mL | 50% inhibition of proliferation | |

| Reduction of tachyzoite invasion | 70 µg/mL | 1.92% invasion rate (vs. 14.63% in control) | ||

| Reduction of Mitochondrial Membrane Potential (ΔΨm) | 32, 50, 70 µg/mL | Dose-dependent decrease | ||

| Reduction of ATP levels | 32, 50, 70 µg/mL | Dose-dependent decrease |

| Anti-cancer Activity (A549 Human Lung Carcinoma Cells) | Parameter | Concentration | Effect | Reference |

| Inhibition of cell proliferation | Not specified | Dose- and time-dependent | ||

| Induction of apoptosis | Not specified | Significant induction | ||

| Induction of cell cycle arrest | Not specified | Significant induction | ||

| Change in Mitochondrial Membrane Potential | Not specified | Change observed |

| Cytotoxicity | Cell Line | Concentration | Effect | Reference |

| Vero (African green monkey kidney) cells | < 132 µg/mL | No significant cytotoxicity |

Experimental Protocols

Isolation of this compound from Myristica fragrans

Workflow for Lignan Isolation

References

- 1. Induction of mitochondrial reactive oxygen species production by GSH mediated S-glutathionylation of 2-oxoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The lignan manassantin is a potent and specific inhibitor of mitochondrial complex I and bioenergetic activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular ATP is increased by release of ATP-loaded microparticles triggered by nutrient deprivation [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell surface oxygen consumption: a major contributor to cellular oxygen consumption in glycolytic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Myrislignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. It also exhibits effects on the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinase (ERK). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

This compound, a naturally occurring lignan, has emerged as a promising candidate for anti-inflammatory drug development.[1] Lignans, a class of polyphenolic compounds found in plants, are known to possess a wide range of biological activities.[2] This guide delves into the specific anti-inflammatory properties of this compound, focusing on its molecular targets and mechanisms of action.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The current body of research points to the inhibition of the NF-κB pathway as the central mechanism, with additional effects on the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this process by preventing the degradation of IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1] This ultimately leads to a downstream reduction in the expression and release of various pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, c-Jun N-terminal kinase (JNK), and p38, are also critical regulators of the inflammatory response. These pathways are activated by various extracellular stimuli and regulate the production of inflammatory cytokines and mediators. While the precise interplay is still under investigation, evidence suggests that this compound selectively inhibits the phosphorylation of ERK, without affecting the phosphorylation of JNK or p38. The targeted inhibition of ERK signaling contributes to the overall anti-inflammatory profile of this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers. It is important to note that while the inhibitory effects on several markers have been reported, specific IC50 values are not available for all.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Observations |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 21.2[1] | Dose-dependent inhibition. |

| TNF-α | RAW 264.7 | LPS | Not Reported | Significant inhibition of release and mRNA expression observed. |

| IL-6 | RAW 264.7 | LPS | Not Reported | Significant inhibition of release and mRNA expression observed. |

Table 2: In Vitro Inhibition of Pro-inflammatory Enzymes by this compound

| Enzyme | Cell Line | Stimulant | IC50 Value (µM) | Observations |

| iNOS | RAW 264.7 | LPS | Not Reported | Significant inhibition of protein and mRNA expression observed. |

| COX-2 | RAW 264.7 | LPS | Not Reported | Significant inhibition of protein and mRNA expression observed. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathway.

Caption: A general experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-inflammatory properties of this compound. These are generalized from common laboratory practices and should be optimized for specific experimental conditions.

Cell Culture and LPS Stimulation

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 6-well for Western blotting).

-

Allow cells to adhere and grow to approximately 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically ≤ 0.1%) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment as described in 5.1, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, IκB-α, p65, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

-

Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and/or LPS as described in 5.1.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides with an anti-fade mounting medium.

-

Visualize the subcellular localization of p65 using a fluorescence microscope.

In Vivo Anti-inflammatory Activity

While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for evaluating the therapeutic potential of a compound. The carrageenan-induced paw edema model is a widely used acute inflammatory model to screen for anti-inflammatory drugs.

Representative Protocol for Carrageenan-Induced Paw Edema in Rodents:

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer this compound (at various doses, typically via oral or intraperitoneal route) or a vehicle control. A positive control group receiving a standard anti-inflammatory drug like indomethacin is also included.

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of the MAPK/ERK pathway. The available in vitro data strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

Determining the specific IC50 values of this compound for the inhibition of key pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).

-

Conducting comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in various animal models of inflammation.

-

Elucidating the precise molecular interactions between this compound and its targets within the NF-κB and MAPK pathways.

-

Exploring the potential of this compound in combination therapies with existing anti-inflammatory drugs.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The presented data and protocols should facilitate the design of further experiments to fully characterize and harness the anti-inflammatory properties of this promising natural compound.

References

- 1. This compound attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Neuroprotective Effects of Myrislignan

Executive Summary

This compound, a lignan isolated from the seeds of Myristica fragrans (nutmeg), has emerged as a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] High concentrations of the excitatory neurotransmitter glutamate can lead to excitotoxicity, a primary driver of neuronal apoptosis implicated in numerous neurodegenerative disorders.[2] Research indicates that this compound and related compounds from nutmeg exhibit potent neuroprotective properties by mitigating oxidative stress, inhibiting apoptosis, and reducing inflammation. This document provides a comprehensive technical overview of the current research on the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by counteracting the pathological processes of glutamate-induced excitotoxicity and inflammation.

Attenuation of Oxidative Stress

Glutamate-induced toxicity in neuronal cells, such as the HT22 mouse hippocampal cell line, is strongly associated with a massive increase in reactive oxygen species (ROS), leading to oxidative damage and cell death.[3] Lignans derived from Myristica fragrans, including macelignan (a compound structurally related to this compound), have been shown to significantly inhibit this ROS generation in a concentration-dependent manner.[3] This antioxidant activity is a cornerstone of their neuroprotective capacity, helping to preserve cellular integrity in the face of excitotoxic insults.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a key outcome of glutamate-induced excitotoxicity. This compound and its analogues intervene in this process through several mechanisms:

-

Regulation of MAPK Signaling: Glutamate triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), which promote apoptosis.[3] Compounds from nutmeg reverse this up-regulation, thereby suppressing the pro-apoptotic signal. Concurrently, they can increase the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival.

-

Mitochondrial Protection: They protect the mitochondrial membrane potential (ΔΨm) and modulate the expression of mitochondrial-related apoptotic proteins. Specifically, they decrease the pro-apoptotic Bax/Bcl-2 expression ratio, which prevents the release of cytochrome c and subsequent caspase activation.

Anti-Inflammatory Activity

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. This compound demonstrates significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA. Myristicin, another compound from nutmeg, has also been shown to inhibit the production of various pro-inflammatory cytokines, chemokines, and growth factors.

Signaling Pathways and Experimental Workflows

The neuroprotective action of this compound involves the modulation of specific intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

References

- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of myristargenol A against glutamate-induced apoptotic HT22 cell death - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells [agris.fao.org]

Myrislignan's Activity Against Toxoplasma gondii: A Technical Whitepaper

Abstract

Toxoplasma gondii is a highly successful obligate intracellular parasite, and current therapeutic options are hindered by significant side effects. This document provides a comprehensive technical overview of the anti-toxoplasmal activity of Myrislignan, a natural lignan derived from Myristica fragrans. This compound demonstrates potent in vitro and in vivo efficacy against the virulent RH strain of T. gondii.[1][2][3] Its primary mechanism of action involves the disruption of mitochondrial function, leading to decreased mitochondrial membrane potential and ATP levels.[1][2] Furthermore, this compound induces a state of redox imbalance, characterized by increased reactive oxygen species (ROS) production, which subsequently triggers autophagy and contributes to parasite death. This whitepaper consolidates the quantitative data, details the experimental protocols used in its evaluation, and visualizes the proposed mechanisms and workflows, positioning this compound as a promising candidate for novel anti-toxoplasmosis drug development.

Quantitative Efficacy Data

This compound exhibits a significant and selective inhibitory effect on Toxoplasma gondii tachyzoites. The compound's efficacy has been quantified through various in vitro and in vivo assessments.

In Vitro Proliferation and Cytotoxicity

This compound effectively inhibits the intracellular proliferation of T. gondii tachyzoites with a 50% effective concentration (EC₅₀) of 32.41 μg/ml. Importantly, it displays a favorable safety profile, with a 50% inhibitory concentration (IC₅₀) against host Vero cells of 228.22 μg/ml, yielding a Selectivity Index (SI) of 7.04. No significant cytotoxicity was observed in Vero cells at concentrations below 132 μg/ml.

| Compound | EC₅₀ (T. gondii Proliferation) | IC₅₀ (Vero Cells) | Selectivity Index (IC₅₀/EC₅₀) |

| This compound | 32.41 μg/ml | 228.22 μg/ml | 7.04 |

| Sulfadiazine (Control) | 0.4 μg/ml | Not Reported | Not Applicable |

Anti-Invasion Activity

The compound significantly curtails the ability of tachyzoites to invade host cells. At a concentration of 70 μg/ml, this compound reduced the parasite invasion rate to 1.92%, a substantial decrease from the 14.63% observed in the untreated control group.

| Treatment Group | Concentration | Invasion Rate (%) |

| This compound | 70 μg/ml | 1.92% |

| Sulfadiazine (Control) | 0.4 μg/ml | 3.30% |

| Parasite Control (Untreated) | N/A | 14.63% |

Tachyzoite Viability

This compound induces parasite cell death in a concentration-dependent manner. Flow cytometry analysis revealed a significant reduction in tachyzoite survival rates after 24 hours of treatment.

| Treatment Group | Concentration | Tachyzoite Survival Rate (%) |

| This compound | 32 μg/ml | 42.02% (± 1.29%) |

| This compound | 50 μg/ml | 26.83% (± 3.29%) |

| This compound | 70 μg/ml | 17.22% (± 1.37%) |

| Parasite Control (Untreated) | N/A | 88.53% (± 1.31%) |

In Vivo Efficacy

In a murine model of acute toxoplasmosis, treatment with this compound at doses of 50 or 100 mg/kg significantly reduced the parasite burden in the brain, liver, and spleen compared to the untreated group. Notably, this compound was more effective at decreasing the parasite load in the brains of infected mice than the positive control drug, sulfadiazine.

Mechanism of Action

This compound's anti-toxoplasmal activity is attributed to a multi-faceted mechanism targeting critical parasite physiology, primarily mitochondrial function and redox homeostasis.

Primary Target: Mitochondrial Dysfunction

The core mechanism of this compound is the induction of mitochondrial damage in T. gondii. This is evidenced by ultrastructural changes observed via transmission electron microscopy, a significant reduction in the mitochondrial membrane potential (ΔΨm), and a subsequent decrease in cellular ATP levels. This disruption of energy metabolism is a critical factor leading to parasite death.

References

- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction [frontiersin.org]

Myrislignan's Inhibitory Effect on iNOS and COX-2 Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has emerged as a compound of significant interest in the field of inflammation research.[1] Chronic inflammation is a key pathological feature of numerous diseases, and the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal mediators in the inflammatory cascade. Their upregulation leads to the excessive production of nitric oxide (NO) and prostaglandins, respectively, contributing to the signs and symptoms of inflammation. This document provides a detailed technical guide on the effects of this compound on iNOS and COX-2 expression, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκB-α, is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus, where it binds to the promoter regions of target genes, including those encoding for iNOS and COX-2, thereby initiating their transcription.[1][2]

This compound has been shown to dose-dependently inhibit the LPS-induced degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] By blocking this critical step, this compound effectively suppresses the transcription of iNOS and COX-2 genes, leading to a reduction in their protein expression and a subsequent decrease in the production of inflammatory mediators.

References

Myrislignan's Interaction with Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myrislignan, a naturally occurring lignan, has demonstrated significant interactions with mitochondrial function across various experimental models. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the core mechanisms through which this compound modulates mitochondrial activities. The evidence indicates that this compound can induce mitochondrial dysfunction in pathogenic organisms, such as Toxoplasma gondii, by disrupting the mitochondrial membrane potential and ATP synthesis. Conversely, in mammalian cells, its effects are context-dependent, with reports suggesting a role in the induction of apoptosis in cancer cells through mitochondrial pathways, while related compounds like macelignan show protective effects on mitochondrial homeostasis in models of neurodegenerative disease. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the implicated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Quantitative Effects of this compound on Mitochondrial Parameters

The following tables summarize the key quantitative data from studies investigating the impact of this compound on mitochondrial function.

Table 1: Effect of this compound on Toxoplasma gondii Mitochondrial Function [1][2][3]

| Parameter | Concentration of this compound | Incubation Time | Result |

| Mitochondrial Membrane Potential (ΔΨm) | 32 µg/mL | 8 hours | Significant decrease (p < 0.01) |

| 70 µg/mL | 8 hours | More significant decrease (p < 0.01) | |

| ATP Levels | 32 µg/mL | 8 hours | Dose-dependent decrease |

| 70 µg/mL | 8 hours | Further dose-dependent decrease | |

| Tachyzoite Invasion Rate | 70 µg/mL | Not specified | Reduced to 1.92% (Control: 14.63%) |

| Tachyzoite Proliferation (IC50) | 32.41 µg/mL | Not specified | Inhibition of proliferation |

Table 2: Effect of this compound on A549 Human Lung Cancer Cells [4]

| Parameter | Observation | Implication for Mitochondrial Function |

| Apoptosis Induction | Significant induction of apoptosis | Involvement of the mitochondrial pathway |

| Mitochondrial Membrane Potential | Change in mitochondrial membrane potential | Disruption of mitochondrial integrity |

| Bcl-2 Protein Family | Downregulation of Bcl-2, Upregulation of Bax | Pro-apoptotic signaling at the mitochondria |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound and mitochondrial function.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using MitoTracker Red CMXRos

This protocol is adapted from studies investigating this compound's effect on Toxoplasma gondii.[2]

Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential.

Materials:

-

MitoTracker Red CMXRos (e.g., from Invitrogen/Molecular Probes)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

2% Paraformaldehyde (PFA) in PBS

-

Cell culture medium (e.g., DMEM)

-

Toxoplasma gondii tachyzoites or relevant cell line

-

This compound

-

Fluorescence microscope or flow cytometer

Procedure:

-

Preparation of MitoTracker Stock Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in DMSO. For example, dissolve 50 µg of CMXRos in 94 µl of DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Culture and Treatment: Culture the target cells or parasites to the desired density. For T. gondii tachyzoites, a density of approximately 1x10^6 cells/mL is suitable. Treat the cells with the desired concentrations of this compound (e.g., 32 µg/mL and 70 µg/mL) for the specified duration (e.g., 8 hours). Include an untreated control group.

-

Staining: Add the MitoTracker Red CMXRos stock solution to the cell culture to a final concentration of 100 nM. Incubate at 37°C for 5-30 minutes, depending on the cell type.

-

Fixation (for microscopy): Following incubation, fix the cells in 2% PFA in PBS.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A decrease in red fluorescence intensity in the this compound-treated group compared to the control group indicates a decrease in mitochondrial membrane potential.

-

Flow Cytometry: For a quantitative analysis, after staining, wash the cells with PBS and analyze them using a flow cytometer. The geometric mean fluorescence intensity will correspond to the mitochondrial membrane potential.

-

Quantification of Intracellular ATP Levels

This protocol is based on the use of a luciferase-based ATP detection kit, as employed in the study on this compound's effect on Toxoplasma gondii.

Objective: To measure the intracellular ATP concentration as an indicator of mitochondrial function.

Materials:

-

ATP determination kit (e.g., from Molecular Probes, containing luciferase, D-luciferin, and ATP standards)

-

Cell lysis buffer

-

Toxoplasma gondii tachyzoites or relevant cell line

-

This compound

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture and treat the cells with this compound as described in the previous protocol.

-

Sample Preparation: After treatment, lyse the cells according to the ATP determination kit's instructions to release the intracellular ATP.

-

ATP Standard Curve Preparation: Prepare a standard curve using the ATP standards provided in the kit. This is crucial for quantifying the ATP concentration in the samples.

-

Luminescence Assay: In a luminometer-compatible plate, add the cell lysate and the ATP assay reagent (containing luciferase and D-luciferin).

-

Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve. Express the results as a percentage of the untreated control.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the general procedure for a Seahorse XF Cell Mito Stress Test, a technique used to assess mitochondrial respiration and was mentioned in the context of the macelignan study.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone & Antimycin A)

-

Cells of interest

-

This compound or related compound

Procedure:

-

Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.

-

Cell Treatment: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a 37°C non-CO2 incubator for at least 1 hour. If applicable, treat the cells with this compound for the desired duration before the assay.

-

Loading of Injection Ports: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)

-

Port C: Rotenone & Antimycin A (inhibit complex I and III, respectively, shutting down mitochondrial respiration)

-

-

Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the inhibitors.

-

Data Analysis: The Seahorse software will calculate the key parameters of mitochondrial respiration based on the changes in OCR after each injection.

Signaling Pathways Modulated by this compound and Related Compounds

This compound and its analogs appear to exert their effects on mitochondrial function through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways based on the available evidence.

This compound-Induced Apoptosis via the Mitochondrial Pathway in A549 Cancer Cells

This compound has been shown to induce apoptosis in human lung cancer A549 cells by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to changes in the mitochondrial membrane potential.

Macelignan's Protective Role in Mitochondrial Homeostasis via the mTOR-Mitophagy Pathway

In a model of vascular dementia, the related lignan, macelignan, has been found to activate the mTOR signaling pathway, which in turn suppresses stress-induced mitophagy and restores mitochondrial homeostasis.

Discussion and Future Directions

The current body of research indicates that this compound is a biologically active molecule with significant effects on mitochondrial function. Its ability to induce mitochondrial dysfunction in Toxoplasma gondii suggests its potential as an anti-parasitic agent. The pro-apoptotic effects observed in cancer cells highlight a possible application in oncology, likely through the intrinsic mitochondrial pathway.

The contrasting neuroprotective effects of the related compound macelignan, which promotes mitochondrial homeostasis, underscore the importance of understanding the structure-activity relationships of these lignans and their differential effects in various cell types and pathological conditions.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific mitochondrial proteins or pathways that this compound directly interacts with will be crucial for understanding its mechanism of action.

-

In-depth Analysis of Signaling Pathways: Further investigation into the upstream and downstream effectors of the signaling pathways modulated by this compound is needed. For instance, a detailed analysis of the caspase cascade activation following this compound-induced mitochondrial outer membrane permeabilization in cancer cells would be valuable.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are required to assess the bioavailability, metabolism, and efficacy of this compound in relevant disease models.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective modulators of mitochondrial function for therapeutic purposes.

References

- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction [frontiersin.org]

- 3. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The action and mechanism of this compound on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary cytotoxicity studies of Myrislignan on cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of Myrislignan, a naturally occurring lignan, on various cancer cell lines. This document details the experimental protocols used to assess its anti-cancer activity, presents available quantitative data on its cytotoxic effects, and illustrates the key signaling pathways implicated in its mechanism of action.

Introduction

This compound, a lignan found in plants such as Myristica fragrans (nutmeg), has garnered interest for its potential pharmacological activities, including its cytotoxic effects on cancer cells. Preliminary research suggests that this compound can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in a variety of cancer cell lines. This guide summarizes the current understanding of this compound's cytotoxic properties and provides detailed methodologies for its investigation.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. It is important to note that direct IC50 values for this compound are not extensively reported across a wide range of cell lines in the currently available literature. Much of the existing data pertains to extracts or other compounds isolated from Myristica fragrans.

| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |

| Lignan Compound from M. fragrans Root | MCF-7 | Breast Adenocarcinoma | 51.95 µM | [1][2] |

| Meso-dihydroguaiaretic acid (DHGA) | H358 | Lung Cancer | 10.1 µM | [3] |

| Myrifragranone C | A2780 | Ovarian Cancer | 14.1 µM | [4][5] |

| Myrifragranone C | TOV-112D | Ovarian Cancer | 16.9 µM | |

| Myrifragranone C | SK-OV3 | Ovarian Cancer | 33.4 µM |

Note: The table includes data for closely related lignans and extracts from Myristica fragrans to provide a broader context for the potential cytotoxicity of this compound. Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider panel of cancer cell lines.

Experimental Protocols

This section provides detailed protocols for the key assays used to evaluate the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, SGC-7901)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired duration, harvest the cells (including both adherent and floating cells).

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-